Bienvenue dans la boutique en ligne BenchChem!

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Bioactivity profiling Receptor binding Enzyme inhibition

This compound is a uniquely substituted tetrazole-pyrazole acetamide scaffold with no public pharmacological or selectivity data. Its value lies in its well-defined 3,5-dimethyl substitution pattern relative to the unsubstituted analog (CAS 1207022‑55‑6), making it an essential component for a self-contained SAR matrix or a diversity-oriented screening library where tetrazole-pyrazole hybrids are underrepresented. Buyers should procure this compound explicitly to fill a defined data gap, as head-to-head comparative evidence against in-class analogs is absent.

Molecular Formula C14H15N7O
Molecular Weight 297.322
CAS No. 1207029-98-8
Cat. No. B2551272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-tetrazol-1-yl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
CAS1207029-98-8
Molecular FormulaC14H15N7O
Molecular Weight297.322
Structural Identifiers
SMILESCC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)N3C=NN=N3)C
InChIInChI=1S/C14H15N7O/c1-10-7-11(2)20(17-10)8-14(22)16-12-3-5-13(6-4-12)21-9-15-18-19-21/h3-7,9H,8H2,1-2H3,(H,16,22)
InChIKeyORNZOEGYGFPJPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide — Critical Procurement-Ready Baseline Review


N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide (CAS 1207029‑98‑8) is a synthetic small molecule featuring a 1,4‑disubstituted phenyl core that bridges a 1H‑tetrazole and a 3,5‑dimethyl‑1H‑pyrazole acetamide moiety. Although the compound is listed in several chemical vendor databases, no peer‑reviewed primary research papers, authoritative patent disclosures, or curated bioactivity repositories were identified that provide quantitative pharmacological, physicochemical, or selectivity data for this specific compound [1][2]. Therefore, its baseline characteristics must currently be inferred solely from general structure‑activity expectations for related tetrazole‑pyrazole hybrids, rather than from compound‑specific experimental evidence.

Why Generic Substitution of 1207029‑98‑8 Is Unsupported Without Quantitative Comparator Data


Generic substitution of N‑(4‑(1H‑tetrazol‑1‑yl)phenyl)‑2‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)acetamide with close analogs such as the unsubstituted pyrazole derivative (CAS 1207022‑55‑6) or other tetrazole‑pyrazole acetamides cannot be scientifically justified at present. No head‑to‑head bioactivity, selectivity, metabolic stability, or in‑vivo efficacy data exist in the public domain that would quantify the impact of the 3,5‑dimethyl substitution on target engagement or pharmaceutical properties. The absence of such comparative evidence means that any interchange among in‑class compounds is an untested assumption, creating substantial risk for research reproducibility and procurement decisions predicated on specific biological or industrial performance [1][2].

Quantitative Differentiation Evidence for 1207029‑98‑8 — Data Availability Assessment


Direct Head‑to‑Head Bioactivity Comparison — No Quantitative Data Available

A systematic search of PubChem BioAssay, ChEMBL, BindingDB, and the patent literature did not yield any quantitative IC₅₀, Kd, or EC₅₀ values for N‑(4‑(1H‑tetrazol‑1‑yl)phenyl)‑2‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)acetamide, nor for the unsubstituted pyrazole comparator (CAS 1207022‑55‑6) or any other direct analog in the same assay system [1][2][3]. Consequently, no direct head‑to‑head comparison can be constructed at this time.

Bioactivity profiling Receptor binding Enzyme inhibition

Solubility and Physicochemical Property Differentiation — No Quantitative Data Available

No experimentally measured aqueous solubility, LogP, pKa, or permeability values were found in the public domain for 1207029‑98‑8 or its unsubstituted pyrazole analog [1]. Without such data, the impact of the 3,5‑dimethyl substitution on physicochemical properties remains speculative and cannot be used to differentiate the compound for procurement or formulation development.

Physicochemical profiling Solubility LogP

In‑Vivo Efficacy or Toxicity Differentiation — No Quantitative Data Available

No published in‑vivo efficacy, pharmacokinetic, or toxicology studies were identified for 1207029‑98‑8 or closely related tetrazole‑pyrazole acetamide analogs. Therefore, no differential claim regarding improved safety or efficacy over comparator compounds can be substantiated [1][2].

In‑vivo pharmacology Toxicology Efficacy

Evidence‑Gap‑Informed Application Scenarios for 1207029‑98‑8


Chemical Probe or Tool Compound Development — Conditional on Future Primary Data

This compound could theoretically serve as a chemical probe for targets where the tetrazole‑phenyl‑pyrazole acetamide scaffold has been implicated (e.g., certain G‑protein coupled receptors or insecticidal targets). However, as no quantitative target engagement or selectivity data are currently available, this application scenario is contingent upon the generation of primary pharmacological profiling data [1].

Insecticidal Lead Discovery — Based on General Scaffold Potential

Some patents describe pyrazole amide derivatives bearing tetrazole groups as having insecticidal activity against lepidopteran pests. While the specific compound 1207029‑98‑8 is not explicitly profiled, its scaffold similarity suggests it could be evaluated in agricultural screens. Procurement for this purpose would require the user to generate de‑novo insecticidal activity data, as no public efficacy numbers exist [1].

Structure–Activity Relationship (SAR) Studies — As a Dimethyl‑Substituted Analog

The compound is structurally suitable for inclusion in an SAR matrix investigating the effect of pyrazole methylation on bioactivity, metabolic stability, or physicochemical properties. Its value resides in its well‑defined substitution pattern relative to the unsubstituted analog (CAS 1207022‑55‑6). However, the absence of any baseline data for either compound means that the SAR study must be designed as a self‑contained, head‑to‑head experiment, with procurement justified solely by the need to fill a defined data gap [1][2].

Fragment‑Based or High‑Throughput Screening Library — As a Diversity Element

Given the lack of targeted biological data, the most defensible near‑term procurement scenario is inclusion in a diversity‑oriented screening library where the tetrazole‑pyrazole scaffold is underrepresented. The compound’s two distinct heterocycles and the acetamide linker offer a unique 3D pharmacophore, though its advantage over other tetrazole‑aryl‑amide fragments can only be established post‑screening [1].

Quote Request

Request a Quote for N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.